3-O-trans-p-coumaroyltormentic acid

Vue d'ensemble

Description

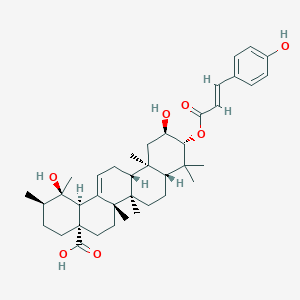

3-O-trans-p-coumaroyltormentic acid is a triterpene . It is a high-purity natural product and has been found in the leaves of Eriobotrya japonica calli .

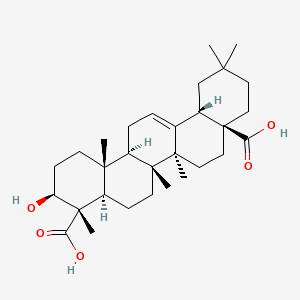

Molecular Structure Analysis

The molecular formula of 3-O-trans-p-coumaroyltormentic acid is C39H54O7 . The compound has 39 carbons in the 13C NMR spectrum .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-O-trans-p-coumaroyltormentic acid include a molecular weight of 634.86 g/mol , a density of 1.2±0.1 g/cm3 , a boiling point of 745.5±60.0 °C at 760 mmHg , and a flash point of 224.5±26.4 °C .Applications De Recherche Scientifique

Cancer Stem Cell Inhibition

3-O-trans-p-coumaroyltormentic acid: has been identified as a potent inhibitor of breast cancer stem cell (CSC) formation. It operates by downregulating the c-Myc protein, a known CSC survival factor . This compound not only inhibits breast cancer cell proliferation and mammosphere formation but also reduces the CD44 high/CD24 low subpopulation and aldehyde dehydrogenase-expressing cell population. Additionally, it affects the expression of self-renewal-related genes such as CD44, SOX2, and OCT4 .

Anti-Metastatic Activity

Research has shown that 3-O-trans-p-coumaroyltormentic acid effectively inhibits the migration and colony formation of MDA-MB-231 cells, which are indicative of its anti-metastatic properties . This suggests its potential role in preventing the spread of cancer cells beyond their original site.

Leukemia Treatment

This compound induces apoptotic cell death in human leukemia cells (HL60) primarily through the mitochondrial pathway. It is believed to act, at least in part, by inhibiting Topoisomerase I, making it a promising lead compound for developing effective leukemia treatments .

Cytotoxicity Against Tumor Cells

3-O-trans-p-coumaroyltormentic acid: exhibits cytotoxicity against various human tumor cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian carcinoma), SK-MEL-2 (melanoma), and HCT-15 (colon carcinoma), with IC50 values ranging from 13.72 to 14.61 µM . This broad spectrum of activity highlights its potential as a versatile anti-cancer agent.

Antimicrobial Activity

The compound has shown weak selectivity for vancomycin-resistant Enterococcus (VRE) compared with eukaryotic cells. It presents an MIC of 59.4 µg/mL and a 50% inhibitory concentration (IC50) of 72.0 µg/mL for monkey kidney epithelial (MA104) cells . This indicates a potential application in combating antibiotic-resistant bacterial strains.

Phytochemical Research

As a phytochemical, 3-O-trans-p-coumaroyltormentic acid is of interest for its presence in various plant species, such as Aronia melanocarpa (black chokeberry) and Crataegus oresbia. Its isolation and characterization contribute to the understanding of the bioactive compounds in these plants .

Drug Development

Given its diverse biological activities, 3-O-trans-p-coumaroyltormentic acid is a valuable candidate for drug development. Its effects on cancer cells and potential antimicrobial properties make it a compound of interest for pharmaceutical research and development .

Biochemical Research

In biochemical research, the study of 3-O-trans-p-coumaroyltormentic acid can provide insights into the mechanisms of action of natural compounds on cellular processes. Its impact on gene expression and protein degradation is particularly relevant for understanding the pathways involved in cancer progression and treatment .

Orientations Futures

Propriétés

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORLJPADUHVJE-QWBBESJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-trans-p-coumaroyltormentic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the occurrence of 3-O-trans-p-coumaroyltormentic acid in nature?

A1: 3-O-trans-p-coumaroyltormentic acid has been isolated from several plant species. It was first identified in Goreishi, the feces of the Chinese medicine animal Trogopterus xanthipes Milne-Edwards []. It was subsequently found in the stem of Ficus ischnopoda, marking the first time this compound was reported in that plant species and the Moraceae family [].

Q2: What is the reported cytotoxic activity of 3-O-trans-p-coumaroyltormentic acid?

A2: Interestingly, while 3-O-trans-p-coumaroyltormentic acid was isolated during the study on Goreishi, it did not exhibit cytotoxic activity in the conducted assays []. The study focused on identifying cytotoxic compounds and found other triterpenes in Goreishi to be responsible for this activity.

Q3: Are there any studies investigating the structure-activity relationship of 3-O-trans-p-coumaroyltormentic acid and its analogs?

A3: While the provided research articles primarily focus on the isolation and identification of 3-O-trans-p-coumaroyltormentic acid, a related study explored a closely related compound, 3-O-cis-p-coumaroyltormentic acid []. This compound, differing only in the stereochemistry of the coumaroyl group, exhibited cytotoxic activity. This observation suggests that subtle changes in the structure of these triterpenes can significantly influence their biological activity. Further research is needed to explore the structure-activity relationship of 3-O-trans-p-coumaroyltormentic acid and its analogs in detail.

Q4: What analytical techniques were used to characterize 3-O-trans-p-coumaroyltormentic acid?

A4: The structure of 3-O-trans-p-coumaroyltormentic acid was elucidated using a combination of spectroscopic techniques. This included X-nucleus-proton correlation with fixed evolution time (XCORFE) spectroscopy, a powerful tool for determining connectivities between protons and heteronuclei []. Additionally, other standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were likely employed to confirm its structure, although specific data wasn't provided in the abstracts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Phenylmethoxy-1-piperidinyl)methyl]-3-(phenylmethyl)-1,2,4-oxadiazole](/img/structure/B1256442.png)

![N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1256443.png)

![(4E)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one](/img/structure/B1256444.png)

![methyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate](/img/structure/B1256458.png)

![[(1R,3R,4R,6S,9R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B1256459.png)